Ascorbyl palmitate

説明

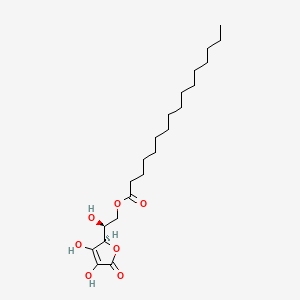

Ascorbate 6-palmitate, also known as L-ascorbic acid 6-hexadecanoate, is an ester formed from ascorbic acid (vitamin C) and palmitic acid. This compound is a fat-soluble form of vitamin C, which allows it to integrate into lipid membranes and provide antioxidant protection. It is widely used in the food industry as an antioxidant additive and in cosmetics for its skin-protective properties .

科学的研究の応用

Ascorbate 6-palmitate has a wide range of applications in scientific research:

Chemistry: It is used as an antioxidant to prevent the oxidation of sensitive compounds in various chemical reactions.

Biology: It is used to study the effects of antioxidants on cellular processes and to protect cells from oxidative damage.

Medicine: It is investigated for its potential to enhance the stability and bioavailability of vitamin C in pharmaceutical formulations.

Industry: It is used in the food industry as an antioxidant additive to extend the shelf life of products and in cosmetics for its skin-protective properties

作用機序

Ascorbate 6-palmitate exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound integrates into lipid membranes, where it helps maintain the integrity of the membrane by protecting it from lipid peroxidation. Additionally, it can regenerate other antioxidants, such as tocopherol (vitamin E), enhancing the overall antioxidant capacity of the cell .

Similar Compounds:

Ascorbyl stearate: Another ester of ascorbic acid with stearic acid, used for similar antioxidant purposes.

Ascorbyl oleate: An ester of ascorbic acid with oleic acid, known for its solubility in non-polar environments.

Ascorbyl linoleate: An ester of ascorbic acid with linoleic acid, used for its antioxidant properties in various applications.

Uniqueness: Ascorbate 6-palmitate is unique due to its specific combination of ascorbic acid and palmitic acid, which provides a balance of water and fat solubility. This allows it to be used in a wider range of applications compared to other ascorbic acid esters. Its ability to integrate into lipid membranes and provide long-lasting antioxidant protection makes it particularly valuable in both food and cosmetic industries .

将来の方向性

生化学分析

Biochemical Properties

Ascorbyl palmitate plays a crucial role in biochemical reactions due to its antioxidant properties . It scavenges hydroxyl radicals in cell-free assays . The nature of these interactions involves the donation of an electron from this compound to neutralize the radical species .

Cellular Effects

This compound influences cell function by acting as an antioxidant. It helps protect cells from oxidative stress, thereby maintaining the integrity of cellular processes . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely tied to its ability to neutralize reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its antioxidant activity. It donates an electron to reactive oxygen species, neutralizing them and preventing them from causing oxidative damage to biomolecules . This can influence enzyme activity, protein function, and gene expression by preventing oxidative modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows stable antioxidant activity over time . It reduces the rate of autoxidation of various oils, demonstrating its long-term effectiveness .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with higher doses providing greater antioxidant protection .

Metabolic Pathways

This compound is involved in the antioxidant defense metabolic pathway . It interacts with enzymes involved in redox reactions, helping to maintain a balance of reactive oxygen species . Its effects on metabolic flux or metabolite levels are tied to its role in neutralizing reactive oxygen species .

Transport and Distribution

This compound, being lipophilic, is likely transported within cells and tissues bound to lipoproteins . Its distribution within the body would be influenced by its lipophilic nature, allowing it to accumulate in lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound is likely within lipid-rich compartments due to its lipophilic nature . This could include the cell membrane and certain organelles like the endoplasmic reticulum . Its localization can influence its antioxidant activity, as it would be strategically positioned to protect these lipid-rich areas from oxidative damage .

準備方法

Synthetic Routes and Reaction Conditions: Ascorbate 6-palmitate is synthesized through the esterification of ascorbic acid with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or an enzyme like lipase to facilitate the esterification process. The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the ascorbic acid .

Industrial Production Methods: In industrial settings, the production of ascorbate 6-palmitate often involves the use of biocatalysts to achieve higher yields and purity. The process includes the following steps:

Mixing: Ascorbic acid and palmitic acid are mixed in the presence of a catalyst.

Reaction: The mixture is heated to a specific temperature to promote the esterification reaction.

Purification: The resulting product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions: Ascorbate 6-palmitate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to dehydroascorbic acid 6-palmitate in the presence of oxidizing agents.

Reduction: It can be reduced back to ascorbate 6-palmitate from its oxidized form.

Hydrolysis: It can be hydrolyzed to ascorbic acid and palmitic acid in the presence of water and an acid or base catalyst.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.

Reduction: Reducing agents such as sodium borohydride can be used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.

Major Products:

Oxidation: Dehydroascorbic acid 6-palmitate.

Reduction: Ascorbate 6-palmitate.

Hydrolysis: Ascorbic acid and palmitic acid.

特性

IUPAC Name |

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(24)28-16-17(23)21-19(25)20(26)22(27)29-21/h17,21,23,25-26H,2-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQJMLQRFWZOBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | ASCORBYL PALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974439 | |

| Record name | 6-O-Hexadecanoylhex-1-enofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or yellowish-white powder with a citrus-like odour, Solid | |

| Record name | ASCORBYL PALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ascorbyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

546.00 to 547.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Ascorbyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Details | The Good Scents Company Information System | |

| Record name | Ascorbyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

137-66-6, 58939-89-2 | |

| Record name | ASCORBYL PALMITATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-O-Hexadecanoylhex-1-enofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ascorbyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Between 107 °C and 117 °C, 107 - 117 °C | |

| Record name | ASCORBYL PALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ascorbyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B605551.png)

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)

![N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide](/img/structure/B605556.png)

![(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone](/img/structure/B605559.png)

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)

![(2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-Chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B605567.png)